![molecular formula C16H18N4O2 B1209966 N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide is a pyridinecarboxamide.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
Hydrogen Bonding in Anticonvulsant Enaminones The study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of three anticonvulsant enaminones, focusing on their hydrogen bonding and conformation. The compounds displayed intramolecular hydrogen bonding, forming nearly planar six-membered rings, and intermolecular N–H⋯OC hydrogen bonds, creating infinite chains of molecules. This research emphasizes the structural intricacies of compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide, contributing to our understanding of their potential applications in the medical field, especially as anticonvulsants (Kubicki, Bassyouni, & Codding, 2000).
Conformational Studies
NMR Spectral Studies of Conformation Singha and Sathyanarayana (1998) analyzed the NMR spectra of N-(2-pyridinyl)-3-pyridinecarboxamides to deduce their conformations. The study highlighted how the conformation of such compounds is influenced by solvent interactions and hydrogen bonding, revealing the complexity of their behavior in different environments. These insights are valuable for understanding the chemical properties and potential reactivity of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide (Singha & Sathyanarayana, 1998).
Synthesis and Modification for Enhanced Properties
Methylation for Enhanced Analgesic Properties Ukrainets et al. (2015) researched the chemical modification of the pyridine moiety in certain molecules to optimize their biological properties, notably enhancing their analgesic properties. This study's findings underline the potential of structural modifications in compounds like N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide to develop new pharmaceuticals with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activities and Applications
Antifungal Activity of Pyridinecarboxamide Derivatives Wu et al. (2012) synthesized a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and evaluated their antifungal activities against various phytopathogenic fungi. This research indicates the potential of N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide derivatives for use in agricultural fungicides, showcasing the chemical's versatility in different domains (Wu, Hu, Kuang, Cai, Wu, & Xue, 2012).
Propiedades
Nombre del producto |
N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C16H18N4O2 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
N-[6-(butanoylamino)-4-methylpyridin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-3-4-15(21)20-14-9-11(2)13(10-18-14)19-16(22)12-5-7-17-8-6-12/h5-10H,3-4H2,1-2H3,(H,19,22)(H,18,20,21) |
Clave InChI |
UABXJCJORJQWBU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C(=C1)C)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
CCCC(=O)NC1=NC=C(C(=C1)C)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)
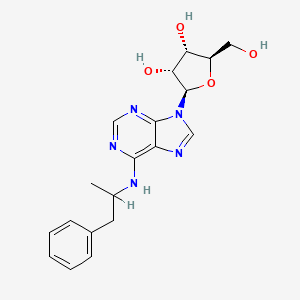
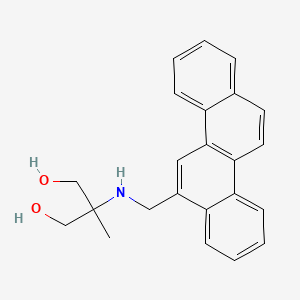


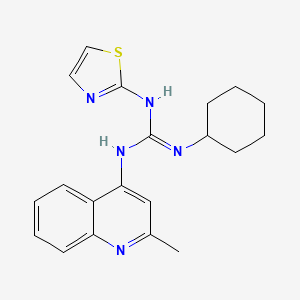

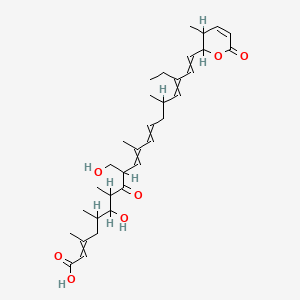
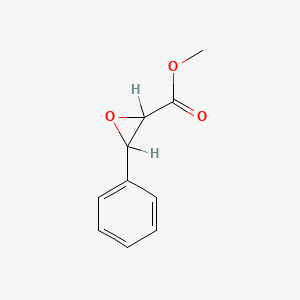
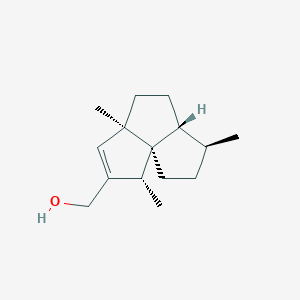
![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(thiophen-2-ylmethyl)amino]-2-(2-furanyl)-N-(3-methylbutyl)acetamide](/img/structure/B1209907.png)
![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)